molecular formula C11H19F3N2O2 B2500572 Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1211582-61-4

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B2500572
Key on ui cas rn: 1211582-61-4
M. Wt: 268.28
InChI Key: NYPUFDUCDMKIGM-UHFFFAOYSA-N
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Patent
US07312212B2

Procedure details

10% Palladium on carbon (a catalytic amount) is added carefully to a solution of 4-(benzyloxycarbonyl)amino-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine (3d) (1 equiv.) in EtOH, and the mixture is shaken under H2 (50 psi) on a Parr apparatus. When the reaction is complete, the solution is filtered through a pad of celite®, and the filter pad is washed with EtOH. The filtrate is concentrated to yield the title compound.
Name
4-(benzyloxycarbonyl)amino-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1([C:25]([F:28])([F:27])[F:26])[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)=O)C1C=CC=CC=1>[Pd].CCO>[NH2:11][C:12]1([C:25]([F:28])([F:26])[F:27])[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:22])[CH3:23])=[O:19])[CH2:16][CH2:17]1

Inputs

Step One
Name
4-(benzyloxycarbonyl)amino-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is shaken under H2 (50 psi) on a Parr apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution is filtered through a pad of celite®
WASH
Type
WASH
Details
the filter pad is washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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